5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole
Overview
Description
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a 4-chlorophenyl group and a sulfonylmethyl group attached to the tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole typically involves a multi-step process. One common method starts with the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then reacted with phenyl isocyanate to yield the desired tetrazole compound. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like lanthanum nitrate hexahydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using water as a solvent and minimizing waste, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Yields sulfonyl derivatives.
Reduction: Produces sulfide derivatives.
Substitution: Results in various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antiviral and anticancer properties.
Materials Science: Used in the synthesis of advanced materials with specific electronic properties.
Biochemistry: Employed in the study of enzyme inhibition and protein-ligand interactions.
Pharmaceuticals: Investigated for its role in drug development due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The sulfonyl group can enhance binding affinity to target proteins, while the tetrazole ring can participate in hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
5-[(4-methylphenyl)sulfonyl]-1-phenyl-1H-tetrazole: Similar structure but with a methyl group instead of a chlorine atom.
5-[(4-chlorophenyl)sulfonyl]-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a tetrazole ring.
Uniqueness
5-{[(4-chlorophenyl)sulfonyl]methyl}-1-phenyl-1H-tetrazole is unique due to the combination of the 4-chlorophenyl and sulfonylmethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-1-phenyltetrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O2S/c15-11-6-8-13(9-7-11)22(20,21)10-14-16-17-18-19(14)12-4-2-1-3-5-12/h1-9H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMNXUBHZHYIMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.